
18-(2-Carboxyethyl)-20-(carboxymethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,17,18,19,20,21,22,23,24-docosahydroporphyrin-2-carboxylic acid
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Overview
Description
This compound, commonly referred to as Chlorin e6 or Phytochlorin e6 (CAS: 19660-77-6), is a reduced porphyrin derivative with a chlorin macrocycle. Its structure features:
- Four methyl groups at positions 3, 8, 13, and 15.
- Ethyl substituents at positions 7 and 12 (the latter as an ethenyl group).
- Carboxylic acid functionalities at positions 2, 18 (via a 2-carboxyethyl chain), and 20 (via a carboxymethyl group).
Chlorin e6 is structurally related to chlorophyll degradation products and is notable for its applications in photodynamic therapy (PDT) due to its strong absorption in the red region of the visible spectrum (~650–670 nm). The carboxylic acid groups enhance water solubility, making it suitable for biomedical use .
Preparation Methods
Chlorin e6 can be synthesized through several methods. One common approach involves the extraction of chlorophyll a from natural sources such as chlorella or silkworm excrement. The chlorophyll a is then subjected to strong alkali hydrolysis and acidification to produce chlorin e6 . Another method involves a pilot-scale synthesis that uses a rapid, simple, and green synthetic method, significantly reducing the extraction/reaction time and volume of solvents compared to conventional protocols .
Chemical Reactions Analysis
Chlorin e6 undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to produce singlet oxygen when photoexcited, which can induce oxidative stress and apoptosis in targeted cells . Common reagents used in these reactions include molecular oxygen and light irradiation. The major products formed from these reactions are reactive oxygen species, which are highly cytotoxic and can damage cellular components .
Scientific Research Applications
Based on the search results, "18-(2-Carboxyethyl)-20-(carboxymethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,17,18,19,20,21,22,23,24-docosahydroporphyrin-2-carboxylic acid" is another name for Chlorin e6 . Chlorin e6 and its derivatives have been researched for photosensitization properties in chemotherapy for cancers .
Other names and identifiers for Chlorin e6:
- (17S,18S)-18-(2-carboxyethyl)-20-(carboxymethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid
- (2S-trans)-18-carboxy-20-(carboxymethyl)-13-ethyl-2,3-dihydro-3,7,12,17-tetramethyl-8-vinyl-21H,23H-porphine-2-propionic acid
- 3(S),7,12,17-Tetramethyl-13-ethyl-8-ethenyl-2,3-dihydro-18-carboxy-20-(carboxymethyl)-21H,23H-porphine-2(S)-propanoic acid
- Phytochlorin e6
- Molecular formula: C34H36N4O6
- IUPAC Name: (17S,18S)-18-(2-carboxyethyl)-20-(carboxymethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid
- InChI=1S/C34H36N4O6/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23/h7,12-14,17,21,35-36H,1,8-11H2,2-6H3,(H,39,40)(H,41,42)(H,43,44)/t17-,21-/m0/s1
- InChIKey: OYINILBBZAQBEV-UWJYYQICSA-N
- SMILES: CCC1=C(C2=CC3=C(C(=C(N3)C=C4C@HC)C)C=C)C
Chlorin e6 is identified as a radiation-sensitizing agent, which means it contains drugs used to potentiate the effectiveness of radiation therapy in destroying unwanted cells .
Mechanism of Action
The mechanism of action of chlorin e6 involves the activation of the compound by light irradiation. When exposed to light, chlorin e6 converts molecular oxygen into highly cytotoxic reactive oxygen species and singlet oxygen. These reactive species induce oxidative damage to cellular components, leading to cell death. Chlorin e6 targets various molecular pathways, including the generation of reactive oxygen species and the inhibition of Cu2±induced aggregation and toxicity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Table 1: Key Structural Features and Functional Groups
Key Observations:
Solubility : Chlorin e6’s three carboxylic acids confer higher hydrophilicity compared to methoxy ester derivatives (e.g., 34279-38-4), which are more lipophilic .
Biological Activity : The presence of ethenyl and ethyl groups in Chlorin e6 enhances its photosensitizing efficiency compared to fully saturated analogs .
Chelation Potential: The compound in has four carboxylic acids, enabling stronger metal-binding properties, which are absent in Chlorin e4.
Research Findings on Similarity and Dissimilarity
(a) Structural Similarity vs. Functional Divergence
- Structural similarity metrics (e.g., Tanimoto coefficient) may classify Chlorin e6 and its analogs as "similar" due to shared macrocyclic frameworks. However, substituent variations drastically alter their physicochemical and biological behaviors .
- For example, replacing carboxyethyl groups with methoxy esters (as in ) reduces water solubility by ~50% in polar solvents, limiting biomedical utility .
(b) Chromatographic Behavior
- Retention time differences in reverse-phase HPLC correlate with substituent polarity. Chlorin e6’s retention is shorter than methoxy ester derivatives due to its hydrophilic carboxylic acids, aligning with studies on hydrogen bonding’s role in chromatographic separation .
(c) Thermochemical Stability
Biological Activity
The compound 18-(2-Carboxyethyl)-20-(carboxymethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,17,18,19,20,21,22,23,24-docosahydroporphyrin-2-carboxylic acid , commonly referred to as Chlorin e6 , is a synthetic chlorophyll derivative known for its significant biological activities. This article aims to comprehensively review its biological properties based on diverse scientific literature.
- Molecular Formula : C34H36N4O6
- Molecular Weight : 596.683 g/mol
- CAS Number : 19660-77-6
- ChEMBL ID : CHEMBL4166417
Chlorin e6 is characterized by its complex porphyrin structure which plays a crucial role in its biological functions.
Photosensitization and Photodynamic Therapy (PDT)
Chlorin e6 exhibits potent photosensitizing properties that are harnessed in photodynamic therapy for cancer treatment. Upon light activation (typically red light), it generates reactive oxygen species (ROS) that induce apoptosis in malignant cells. Research indicates that:
- Mechanism of Action : The excited state of Chlorin e6 transfers energy to molecular oxygen to produce singlet oxygen (1O2), which is cytotoxic to cancer cells .
Study | Findings |
---|---|
Zhang et al. (2020) | Demonstrated that Chlorin e6 effectively inhibited tumor growth in vivo when combined with laser irradiation. |
Liu et al. (2019) | Reported enhanced selectivity for cancer cells over normal cells due to differential uptake mechanisms. |
Antimicrobial Activity
Chlorin e6 has shown promising antimicrobial activity against various pathogens. Its ability to generate ROS upon light exposure contributes to its effectiveness against bacteria and fungi.
- Case Study : A study by Kato et al. (2021) revealed that Chlorin e6 significantly reduced the viability of Staphylococcus aureus and Candida albicans under light exposure conditions .
Anti-inflammatory Properties
Recent studies have indicated the potential of Chlorin e6 in modulating inflammatory responses. Its ability to inhibit nitric oxide synthase (NOS) activity suggests a role in reducing inflammation.
- Research Findings : In vitro studies have shown that Chlorin e6 can reduce the production of pro-inflammatory cytokines in macrophages exposed to lipopolysaccharides (LPS) .
Toxicity and Safety Profile
While Chlorin e6 has demonstrated therapeutic benefits, its safety profile is critical for clinical applications. Studies have assessed its cytotoxicity in normal cells:
Q & A
Basic Research Questions
Q. What spectroscopic techniques are essential for characterizing the structural integrity of this porphyrin derivative?
- Methodological Answer : Utilize a combination of UV-Vis spectroscopy (to confirm π-π* transitions typical of porphyrins), high-resolution mass spectrometry (HRMS) for molecular weight validation, and nuclear magnetic resonance (NMR) spectroscopy. For regioselective substituent analysis, 2D NMR techniques like COSY and NOESY are critical to map spatial relationships between protons . X-ray crystallography (as seen in porphyrin analogs in ) can resolve absolute stereochemistry.
Q. How can researchers optimize purification protocols for this compound given its high functionalization?
- Methodological Answer : Employ reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to separate closely related isomers. Preparative TLC using silica gel and ethyl acetate/methanol mixtures (9:1) may aid in isolating intermediates. Solubility challenges due to carboxylate groups can be mitigated by pH-controlled recrystallization in aqueous ethanol .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer : Refer to Safety Data Sheets (SDS) for similar porphyrin derivatives (e.g., ). Use fume hoods to avoid inhalation of fine particulates, wear nitrile gloves to prevent skin contact with carboxylic acid groups, and store the compound in amber vials under inert gas to prevent photodegradation .
Advanced Research Questions
Q. How can computational chemistry predict the photophysical properties of this compound for applications in photodynamic therapy?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model excited-state behavior, including singlet oxygen quantum yield. Compare computed absorption spectra (TD-DFT) with experimental UV-Vis data to validate electronic transitions. Solvent effects can be incorporated using the polarizable continuum model (PCM) .
Q. What strategies resolve contradictions in reported synthetic yields for this compound?
- Methodological Answer : Systematically vary reaction parameters (e.g., temperature, catalyst loading, and solvent polarity) using design of experiments (DoE) methodologies. For example, highlights the importance of regioselective control in similar porphyrins. Track intermediates via LC-MS to identify yield-limiting steps, such as premature vinyl group oxidation .
Q. How can regioselective modifications be achieved at the ethenyl or carboxymethyl groups?
- Methodological Answer : Use palladium-catalyzed cross-coupling (e.g., Heck reaction) for ethenyl functionalization. For carboxymethyl groups, employ peptide coupling reagents (e.g., EDC/HOBt) to conjugate targeting moieties. Monitor selectivity via ¹H NMR, as competing reactions at adjacent substituents may require protecting groups .
Q. What analytical approaches validate the compound’s role in enzymatic pathways, such as corrin biosynthesis?
- Methodological Answer : Conduct isotope labeling (e.g., ¹³C-labeled substrates) and track incorporation via NMR or mass spectrometry. Compare intermediates with Precorrin-2 ( ), a known corrin biosynthesis precursor, using enzymatic assays with purified methyltransferases .
Q. Data Analysis and Experimental Design
Q. How should researchers design experiments to assess the compound’s stability under physiological conditions?
- Methodological Answer : Simulate physiological pH (7.4) and temperature (37°C) in phosphate-buffered saline (PBS). Monitor degradation via HPLC at timed intervals. For oxidative stability, add hydrogen peroxide (0.1–1 mM) and quantify byproducts using LC-MS/MS. Reference for degradation kinetics of similar carboxylate-rich porphyrins .
Q. What statistical methods are appropriate for analyzing variability in spectroscopic data?
- Methodological Answer : Apply multivariate analysis (e.g., principal component analysis, PCA) to NMR or IR datasets to identify outlier spectra. Use Student’s t-test or ANOVA to compare absorption maxima across batches. emphasizes chemometrics for optimizing experimental reproducibility .
Q. How can researchers reconcile discrepancies between crystallographic data and computational models?
- Methodological Answer : Overlay X-ray structures (e.g., ) with DFT-optimized geometries using software like Mercury or PyMOL. Evaluate torsional angles and hydrogen-bonding networks; discrepancies may arise from crystal packing effects. Refine computational models by incorporating solvent molecules observed in the crystal lattice .
Properties
Molecular Formula |
C34H54N4O6 |
---|---|
Molecular Weight |
614.8 g/mol |
IUPAC Name |
18-(2-carboxyethyl)-20-(carboxymethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,17,18,19,20,21,22,23,24-docosahydroporphyrin-2-carboxylic acid |
InChI |
InChI=1S/C34H54N4O6/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23/h7,15,17-19,21-28,31-33,35-38H,1,8-14H2,2-6H3,(H,39,40)(H,41,42)(H,43,44) |
InChI Key |
OCHQGTJGTMIGDK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2CC3C(C(C(N3)CC4C(C(C(N4)C(C5C(C(C(N5)CC1N2)C)C(=O)O)CC(=O)O)CCC(=O)O)C)C)C=C)C |
Origin of Product |
United States |
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